molecular formula C30H58O2 B025010 Octyl (Z)-docos-13-enoate CAS No. 19773-58-1

Octyl (Z)-docos-13-enoate

Cat. No. B025010
CAS RN: 19773-58-1
M. Wt: 450.8 g/mol
InChI Key: MQIFQWJBRAGLBF-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl (Z)-docos-13-enoate (ODE) is a long-chain fatty acid ester that has been widely used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and physiology.

Mechanism Of Action

Octyl (Z)-docos-13-enoate is a long-chain fatty acid ester that can be hydrolyzed by various enzymes, such as lipases and esterases. The resulting products, octanol and docos-13-enoic acid, can then be metabolized by the body. Octyl (Z)-docos-13-enoate has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Octyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity in adipocytes, which may have implications for the treatment of type 2 diabetes. Octyl (Z)-docos-13-enoate has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

Octyl (Z)-docos-13-enoate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and can be stored for long periods of time. However, Octyl (Z)-docos-13-enoate has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also a relatively large molecule, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for research involving Octyl (Z)-docos-13-enoate. One area of research could be the development of new methods for synthesizing Octyl (Z)-docos-13-enoate that are more efficient and environmentally friendly. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of Octyl (Z)-docos-13-enoate in vivo. Additionally, the anti-inflammatory properties of Octyl (Z)-docos-13-enoate could be further investigated for their potential use in the treatment of inflammatory diseases.

Synthesis Methods

Octyl (Z)-docos-13-enoate can be synthesized by the esterification of octanol and docos-13-enoic acid. This reaction can be catalyzed by the use of acid catalysts, such as sulfuric acid or hydrochloric acid. The reaction is carried out by refluxing the reactants in a solvent, such as toluene or hexane, for several hours. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Octyl (Z)-docos-13-enoate has been widely used in scientific research as a model compound for the study of the metabolism of long-chain fatty acid esters. It has been used in studies involving lipolysis, lipid metabolism, and fatty acid transport. Octyl (Z)-docos-13-enoate has also been used as a substrate for various enzymes, such as lipases and esterases, to study their properties and mechanisms of action.

properties

CAS RN

19773-58-1

Product Name

Octyl (Z)-docos-13-enoate

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

IUPAC Name

octyl (Z)-docos-13-enoate

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30(31)32-29-27-25-10-8-6-4-2/h14-15H,3-13,16-29H2,1-2H3/b15-14-

InChI Key

MQIFQWJBRAGLBF-PFONDFGASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC

Other CAS RN

19773-58-1

Origin of Product

United States

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